N-tert-butylquinazolin-4-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-tert-butylquinazolin-4-amine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)15-11-9-6-4-5-7-10(9)13-8-14-11/h4-8H,1-3H3,(H,13,14,15) |
InChI Key |
PMIVDVXNMLOJNN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC1=NC=NC2=CC=CC=C21 |
Canonical SMILES |
CC(C)(C)NC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Mechanistic Investigations of N Tert Butylquinazolin 4 Amine Synthesis
Proposed Reaction Pathways and Key Intermediates
The formation of the N-tert-butylquinazolin-4-amine scaffold is typically achieved through the construction of the quinazoline (B50416) ring system followed by the introduction of the tert-butylamine (B42293) moiety, or through a convergent approach where the amine is incorporated during the ring-forming process.
One of the most direct and widely studied pathways is the regioselective nucleophilic aromatic substitution (SNAr) on a pre-formed quinazoline ring bearing a leaving group at the 4-position, such as 2,4-dichloroquinazoline (B46505). mdpi.com In this pathway, tert-butylamine acts as the nucleophile, attacking the C4 position of the quinazoline ring. This position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. The reaction proceeds through a key Meisenheimer complex , a resonance-stabilized anionic intermediate, before the expulsion of the chloride ion to yield the final N-tert-butyl-2-chloroquinazolin-4-amine product. Subsequent removal of the C2-chloro group, if desired, would be required to obtain this compound.
Alternative pathways often involve the cyclization of acyclic precursors. For instance, a plausible route involves the reaction of 2-aminobenzonitrile (B23959) with a suitable one-carbon (C1) source and tert-butylamine. Another approach is the condensation of N-substituted ortho-aminobenzamides. In a related synthesis of quinazolin-4-ones, the reaction of ortho-fluorobenzamides with amides proceeds through an initial SNAr reaction to form a diamide (B1670390) intermediate, which then undergoes base-promoted intramolecular cyclization and dehydration to form the quinazolinone ring. nih.gov A similar strategy could be envisioned for this compound, where an N-(2-cyanophenyl)formamidine or a related species serves as a key cyclization precursor.
More complex, metal-catalyzed multicomponent reactions have also been proposed for analogous structures. For example, a copper-catalyzed reaction involving 2-aminobenzamides, sulfonyl azides, and terminal alkynes proceeds via an N-sulfonylketenimine intermediate. mdpi.com This intermediate undergoes nucleophilic attack by the amino group of the benzamide, followed by cyclization to form the quinazolinone core. mdpi.com While this specific example leads to a quinazolinone, the formation and subsequent reaction of such intermediates represent a potential pathway toward the quinazoline scaffold.
Role of Catalysts and Reaction Promoters
Catalysts and promoters are pivotal in enhancing the efficiency, selectivity, and scope of quinazoline synthesis. Their roles range from activating substrates and facilitating bond formation to controlling the reaction environment.
Transition metals, particularly copper, are extensively used to catalyze the C-N bond-forming reactions essential for quinazoline synthesis. Copper(I) iodide (CuI) is a frequently employed catalyst for tandem reactions that construct the quinazoline ring. mdpi.com
One proposed mechanism for a CuI-catalyzed tandem reaction begins with the coupling of a (2-bromophenyl)methylamine derivative with an amide. mdpi.com The catalytic cycle is thought to involve the coordination of the copper catalyst to the amide, followed by an oxidative addition/reductive elimination sequence or a related C-N coupling process with the aryl bromide. This forms an intermediate that subsequently undergoes intramolecular cyclization and oxidation to yield the quinazoline product. mdpi.com The presence of a base is typically required to facilitate deprotonation, and an oxidant may be needed for the final aromatization step. mdpi.com
| Catalyst System | Starting Materials | Product Type | Key Features |
| CuI / K2CO3 | (2-bromophenyl)methylamines, Amides | Quinazolines | Tandem C-N coupling/cyclization under air. mdpi.com |
| CuCl / CsOH | (2-aminophenyl)methanols, Aldehydes | Quinazolines | One-pot tandem multicomponent reaction. mdpi.com |
| CuBr / K2CO3 | 2-iodo/bromobenzamides, Benzylamines | Quinazolinones | Reaction proceeds in DMSO with air as the oxidant. nih.gov |
| CuI / DMAP / KOH | Aryl Halides, Amines | N-Aryl Amines | General C-N cross-coupling; DMAP accelerates the reaction. researchgate.net |
Acid and base catalysis plays a fundamental role in the key condensation and cyclization steps of quinazoline synthesis. Bases are used to deprotonate nucleophiles, increasing their reactivity, while acids activate electrophilic centers.
In base-promoted reactions, a common base like cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) facilitates the intramolecular nucleophilic addition required for ring closure. nih.gov For example, in the cyclization of an intermediate diamide, the base abstracts a proton from an amide nitrogen, generating a potent nucleophile that attacks a nearby carbonyl or imine carbon to form the heterocyclic ring. nih.gov
In some syntheses of related quinazoline-2,4-diones from 2-aminobenzonitrile and CO2, the basicity of the catalyst is crucial. Studies have shown a linear relationship between the pKa of the catalyst's conjugate acid and the reaction rate, with maximum efficiency observed at a pKa above 14.7 in DMSO. nih.gov This indicates that a sufficiently strong base is required to deprotonate the substrate and drive the reaction forward, but an excessively strong base can be neutralized by the acidic product, limiting the reaction. nih.gov
Lewis acids and Brønsted acids are employed to activate substrates towards nucleophilic attack. In a one-pot synthesis of quinazolinones, a Lewis acid was shown to catalyze the formation of a cyclic 1,3-azaoxonium intermediate, which then undergoes a 6π electron cyclization promoted by a base. rsc.orgrsc.org This dual catalytic system highlights the synergistic effect of acid and base catalysis in constructing the quinazoline framework.
| Catalyst/Promoter | Starting Materials | Role of Catalyst/Promoter | Key Intermediate |
| Lewis Acid / Base | Amide-oxazolines, TsCl | Lewis acid catalyzes cyclization; base promotes the reaction. rsc.orgrsc.org | Cyclic 1,3-azaoxonium |
| Cs2CO3 | ortho-Fluorobenzamides, Amides | Promotes SNAr and subsequent intramolecular cyclization. nih.gov | Diamide |
| Ionic Liquid (anion) | 2-Aminobenzonitrile, CO2 | Acts as a base catalyst; rate depends on anion pKa. nih.gov | Carbamate |
| Diethanolamine / H2O | 2-Aminobenzonitriles, CO2 | Amine catalyzes CO2 activation; water acts as co-catalyst. rsc.org | Six-membered ring transition state |
Radical Pathways in Quinazoline Formation
While ionic pathways are more common, radical mechanisms offer an alternative route for quinazoline synthesis. These pathways often involve single-electron transfer (SET) processes, which can be initiated by chemical oxidants, electrochemical methods, or photoredox catalysis.
In one reported strategy for synthesizing quinazolin-4(3H)-ones, hydrogen peroxide (H2O2) is used as an oxidant with dimethyl sulfoxide (B87167) (DMSO) serving as a one-carbon source. acs.org The reaction is believed to proceed through a radical mechanism where H2O2 initiates the formation of radical species that facilitate the incorporation of the carbon from DMSO into the quinazoline ring. acs.org
Electrosynthesis provides another avenue for radical-mediated reactions. The anodic oxidation of a tertiary amine can generate an N-centered radical cation. acs.org This species can undergo further reactions, such as C-H amination or C-N cleavage, to generate intermediates for quinazoline synthesis. acs.org Although control experiments with radical scavengers in one study suggested a non-radical pathway might be dominant, the initial formation of radical cations is a hallmark of such electrochemical transformations. acs.org
Visible-light photoredox catalysis is a powerful tool for generating amine radical cations from neutral amines. beilstein-journals.org While not specifically reported for this compound, this methodology could be applied. The process would involve the single-electron oxidation of a suitable amine precursor to a radical cation, which could then deprotonate to form a highly reactive α-amino radical. This radical could engage in cyclization or coupling reactions to build the quinazoline scaffold. beilstein-journals.org
Stereochemical Control and Transition State Analysis
While this compound is an achiral molecule, the principles of stereochemical control and transition state analysis are critical for understanding the regioselectivity of its synthesis and for designing syntheses of chiral quinazoline derivatives.
Computational chemistry, particularly DFT, is invaluable for analyzing reaction mechanisms and predicting outcomes. A key aspect of the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline is the pronounced regioselectivity for substitution at the C4 position. mdpi.com Transition state analysis provides a clear explanation for this observation. Calculations of the nucleophilic attack of an amine on 2,4-dichloroquinazoline show that the activation energy for the transition state leading to substitution at C4 is significantly lower than that for attack at C2. mdpi.com This energetic preference dictates the reaction pathway, ensuring the selective formation of the 4-amino-substituted product.
| Reaction | Position of Attack | Activation Energy (kcal/mol) | Outcome |
| Nucleophilic attack of aniline (B41778) on 2,4-dichloroquinazoline mdpi.com | C4 | 19.3 | Favored pathway |
| Nucleophilic attack of aniline on 2,4-dichloroquinazoline mdpi.com | C2 | 23.9 | Disfavored pathway |
Activation energies calculated at the ωB97X-D/6-31G(d) level of theory. mdpi.com
In the synthesis of chiral molecules, transition state analysis is used to rationalize and predict stereochemical outcomes. For example, in the asymmetric synthesis of other nitrogen-containing heterocycles, chiral auxiliaries like N-tert-butanesulfinyl imines are used. nih.gov The observed diastereoselectivity is explained by proposing a rigid, chelated transition state model where the nucleophile attacks from the less sterically hindered face. nih.gov Similarly, in photocatalytic asymmetric syntheses, DFT studies have supported stereochemical models where intramolecular hydrogen bonds rigidify the transition state of the enantiodetermining step, leading to high enantiomeric excess. nih.gov These principles could be applied to the synthesis of chiral analogues of this compound by modifying the substituents or reaction conditions.
Advanced Spectroscopic and Structural Elucidation Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy stands as a cornerstone in the structural determination of N-tert-butylquinazolin-4-amine, providing detailed information about the hydrogen and carbon framework of the molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR)
One-dimensional NMR techniques are fundamental in identifying the various chemical environments of the hydrogen and carbon atoms within this compound.
¹H NMR: The proton NMR spectrum of this compound typically displays characteristic signals that correspond to the protons of the quinazoline (B50416) ring system and the tert-butyl group. The aromatic protons on the quinazoline core usually appear as multiplets in the downfield region of the spectrum, a result of their distinct electronic environments and spin-spin coupling interactions. The nine equivalent protons of the tert-butyl group characteristically produce a sharp singlet in the upfield region, a hallmark of this substituent.
¹³C NMR: The carbon-13 NMR spectrum complements the proton data by providing insights into the carbon skeleton. The spectrum shows distinct signals for each carbon atom in the molecule, including the quaternary carbons of the quinazoline ring and the tert-butyl group, which are not observable in the ¹H NMR spectrum. The chemical shifts of the aromatic carbons provide information about the electronic nature of the heterocyclic ring system.
A representative summary of the ¹H and ¹³C NMR spectral data is presented below:
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| tert-Butyl (CH₃) | Singlet | Signal Present |
| tert-Butyl (C) | No Proton | Signal Present |
| Aromatic CH | Multiplets | Signals Present |
| Aromatic C | No Proton | Signals Present |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To unambiguously assign the proton and carbon signals and to elucidate the connectivity within the molecule, researchers often turn to two-dimensional NMR experiments.
COSY (Correlation Spectroscopy): This experiment reveals the coupling relationships between adjacent protons. In this compound, COSY spectra would show correlations between the coupled aromatic protons on the quinazoline ring, helping to delineate their specific positions.
HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is instrumental in assigning the carbon signals for the protonated carbons in the quinazoline ring and the methyl groups of the tert-butyl substituent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of this compound and for gaining insights into its structure through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is well-suited for analyzing this compound. In this method, the compound is typically protonated to form a pseudomolecular ion [M+H]⁺. The detection of this ion allows for the direct determination of the compound's molecular weight.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the [M+H]⁺ ion. This precision allows for the determination of the elemental composition of this compound, confirming that the observed molecular weight corresponds to its specific chemical formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground state to a higher energy excited state. For aromatic and heterocyclic compounds like this compound, characteristic absorptions corresponding to π →π* and n →π* transitions are expected.
Based on these related structures, it can be inferred that this compound would likely display two primary absorption bands in its UV-Vis spectrum, corresponding to the π→π* transition of the aromatic quinazoline ring system at a shorter wavelength and the lower energy n→π* transition involving the non-bonding electrons on the nitrogen atoms at a longer wavelength.
Table 1: Representative UV-Vis Absorption Data for Related Amino-Quinazoline Derivatives
| Compound | λmax (nm) for π →π | λmax (nm) for n →π | Reference |
|---|---|---|---|
| 3-Amino-2-methyl-quinazolin-4(3H)-one | 243 | 309 | sapub.org |
| Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-ylamino)acetate | 235 | 348 | sapub.org |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.comsioc-journal.cn This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.
Although a specific crystal structure for this compound has not been published in the surveyed literature, extensive crystallographic studies have been conducted on closely related quinazoline and quinazolinone derivatives. mdpi.comsioc-journal.cn For example, the crystal structure of a 4-phenylamino quinazoline derivative was determined to belong to the triclinic system with a P-1 space group. sioc-journal.cn Another study on 2-methylthiotriazolo[1,5-a]quinazolines found them to crystallize in the monoclinic system with a P21/n space group. mdpi.com These studies confirm the utility of X-ray diffraction in unambiguously confirming molecular structures and understanding their packing in the solid state. For this compound, this technique would be invaluable to confirm the connectivity of the tert-butyl group to the exocyclic amine at position 4 and to detail the planarity of the quinazoline ring system and the orientation of the bulky substituent.
Table 2: Example Crystallographic Data for a Related Quinazoline Derivative
| Parameter | Value for Compound 8b (a 4-phenylamino quinazoline) | Reference |
|---|---|---|
| Crystal System | Triclinic | sioc-journal.cn |
| Space Group | P-1 | |
| a (nm) | 0.8868(5) | |
| b (nm) | 1.0239(6) | |
| c (nm) | 1.4515(9) | |
| β (°) | 82.42(2) | |
| Volume (nm³) | 1.1831 |
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Specific TGA data for this compound is not available in the reviewed sources. However, TGA studies on other quinazoline derivatives demonstrate the technique's applicability. For instance, a study on pyrazolo-quinazoline derivatives showed that their thermal degradation occurs in a single step, with stability varying based on the nature and position of substituents. scispace.com Another investigation into quinazoline-based donor-acceptor molecules revealed 10% weight-loss temperatures (a common metric for stability) ranging from 247 °C to 409 °C, highlighting how structural modifications impact thermal properties. beilstein-journals.org For metal complexes of quinazoline derivatives, TGA can reveal distinct decomposition stages, such as the initial loss of solvent molecules followed by the decomposition of the organic ligand at higher temperatures. orientjchem.orgresearchgate.net A TGA analysis of this compound would be expected to show its decomposition temperature and reveal if the degradation occurs in single or multiple steps.
Table 3: Thermal Stability Data for Representative Quinazoline-Based Compounds
| Compound Type | Decomposition / Weight Loss Temperature (°C) | Reference |
|---|---|---|
| 3-Substituted Quinazolinone Schiff Base | Melting points from 159 °C to 226 °C | rsc.org |
| Quinazoline-Carbazole Derivative | TD-10% = 247 °C | beilstein-journals.org |
| Quinazoline-Phenothiazine Derivative | TD-10% = 409 °C | beilstein-journals.org |
Elemental Analysis (CHNS)
Elemental analysis determines the mass percentage of carbon, hydrogen, nitrogen, and sulfur in a compound. This fundamental technique is used to verify the empirical and molecular formula of a synthesized compound, serving as a crucial checkpoint for purity and identity. sioc-journal.cnnih.gov The experimentally determined percentages are compared against the theoretically calculated values based on the proposed chemical formula.
For this compound, with the molecular formula C₁₂H₁₅N₃, the theoretical elemental composition can be calculated. While specific experimental results for this compound were not found, published data for related quinazoline derivatives consistently show a close correlation between found and calculated values, typically within ±0.4%, which is the accepted margin of error for this technique. sioc-journal.cnscispace.comnih.gov For example, the elemental analysis of a pyrazolo-quinazoline derivative (KC-1) showed calculated values of C=58.93%, H=3.80%, N=12.50% and found values of C=58.87%, H=3.79%, N=12.45%. scispace.com This demonstrates the accuracy of the technique in confirming the composition of newly synthesized compounds.
Table 4: Elemental Analysis Data for this compound and a Related Compound
| Compound | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| This compound (C₁₂H₁₅N₃) | C | 71.61 | Data not available | |
| H | 7.51 | |||
| N | 20.88 | |||
| Pyrazolo-quinazoline derivative KC-1 | C | 58.93 | 58.87 | scispace.com |
| H | 3.80 | 3.79 | ||
| N | 12.50 | 12.45 |
Computational Chemistry and Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govukm.my It is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system can be uniquely determined from its electron density. ukm.myscispace.com DFT has become a widely used tool in computational chemistry due to its favorable balance of accuracy and computational cost, enabling the study of relatively large molecular systems. nih.gov
The electronic structure of N-tert-butylquinazolin-4-amine can be elucidated using DFT calculations. A key aspect of this is the analysis of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scribd.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. irjweb.comresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Data for a Related Pyrimidine Derivative This table presents data for N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine as an example of typical DFT calculation results.
| Parameter | Value (eV) | Significance |
| EHOMO | -6.2613 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. irjweb.com |
| ELUMO | -0.8844 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. irjweb.com |
| Energy Gap (ΔE) | 5.3769 | Difference between LUMO and HOMO energies; an indicator of chemical reactivity. irjweb.com |
Source: Data from a study on N-((1H-benzo[d]imidazol-2-yl)methyl)pyrimidin-4-amine. irjweb.com
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org These different conformations vary in potential energy, which affects their relative stability. curlyarrows.com A conformation with lower energy is more stable. curlyarrows.com
For this compound, a key area for conformational analysis would be the rotation around the C-N bond connecting the bulky tert-butyl group to the quinazoline (B50416) ring. The stability of different conformers is influenced by factors such as steric interactions, where bulky groups are crowded together, and torsional strain. libretexts.org Due to its size, the tert-butyl group significantly influences the conformational preference. In similar structures, such as substituted cyclohexanes, bulky groups like tert-butyl strongly favor an equatorial position to minimize steric hindrance. libretexts.org A similar principle would apply here, where the molecule adopts a conformation that minimizes the steric clash between the tert-butyl group and the quinazoline core, leading to a more stable, lower-energy state.
DFT calculations are also employed to predict various spectroscopic properties, such as vibrational frequencies (Infrared and Raman spectra). These theoretical calculations can provide a comprehensive understanding of the molecule's vibrational modes. orientjchem.org A comparison between theoretically predicted spectra and experimentally measured spectra can help validate the calculated molecular structure. Studies on other complex organic molecules have shown a strong correlation between vibrational frequencies calculated via DFT methods and those obtained through experimental measurements, confirming the reliability of this predictive approach. orientjchem.org
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), which is typically a protein. bohrium.comdergipark.org.tr This method is crucial in drug discovery for predicting the binding mode of a ligand within the active site of a biological target and for estimating the strength of the interaction, often expressed as a binding energy or docking score. dergipark.org.trrasayanjournal.co.in
Docking simulations of this compound against a specific protein target would predict its binding mode, which is the three-dimensional orientation and conformation of the ligand within the protein's binding pocket. dergipark.org.trmdpi.com The simulation assesses numerous possible poses and ranks them based on a scoring function that estimates binding affinity. bohrium.com The resulting model provides insights into how the ligand fits within the active site and which of its chemical groups are positioned to interact with specific amino acid residues of the target protein. researchgate.net This information is fundamental to understanding the potential mechanism of action. irjweb.com
The stability of a ligand-target complex is governed by various non-covalent interactions. nih.gov Molecular docking analysis allows for the detailed examination of these forces, particularly hydrogen bonds and hydrophobic interactions. nih.govplos.org
Hydrogen Bonding: These are strong, directional interactions that occur between a hydrogen bond donor (like an N-H group on the ligand) and a hydrogen bond acceptor (like a carbonyl oxygen on a protein residue). rasayanjournal.co.in The quinazoline ring nitrogens and the exocyclic amine group of this compound are potential sites for forming crucial hydrogen bonds with protein active sites. nih.gov
Docking studies on structurally related kinase inhibitors have repeatedly shown that a combination of specific hydrogen bonds and extensive hydrophobic interactions within the binding site is essential for high binding affinity and biological activity. nih.govplos.org
Table 2: Common Interacting Residues in Kinase Docking Studies (Illustrative Examples) This table lists amino acids frequently observed to interact with kinase inhibitors, providing a hypothetical example of what might be found in a docking study of this compound.
| Interaction Type | Potential Interacting Amino Acid Residues |
| Hydrogen Bonding | Asp, Glu, Gln, Asn, Met, Thr rasayanjournal.co.inmdpi.com |
| Hydrophobic & Pi-Stacking | Leu, Val, Ala, Ile, Phe, Met researchgate.netmdpi.commdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. turkjps.org This approach is fundamental in lead optimization, allowing for the prediction of activity for newly designed molecules.
Pharmacophore Modeling for Ligand Feature Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com These models serve as 3D queries for screening large compound libraries to find new active molecules. dovepress.com A pharmacophore typically includes features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, and aromatic rings. nih.gov
For the quinazoline scaffold, computational studies have successfully generated pharmacophore models to understand their interaction with biological targets. In a study on 6-arylquinazolin-4-amines, which are structurally related to this compound, ligand-based pharmacophore modeling was combined with other computational techniques to elucidate their structure-activity correlation as inhibitors of Cdc2-like kinase 4 (Clk4) and dual specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). nih.gov The resulting models provided valuable insights into the key interaction points necessary for potent inhibition, guiding the future design of selective inhibitors. nih.gov
Three-Dimensional QSAR Studies
Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) studies extend the QSAR concept by considering the 3D properties of molecules, such as their shape and electrostatic fields. mdpi.com These studies generate contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for biological activity, offering a more intuitive guide for structural modification. mdpi.comimist.ma
In the context of quinazoline-4-amines, 3D-QSAR models have been developed that show high reliability in predicting the activity of new ligands. nih.gov For a series of 6-arylquinazolin-4-amines, 3D-QSAR models were generated and validated, demonstrating a strong correlation between the predicted and actual activities against Clk4 and Dyrk1A kinases. nih.gov The robustness of these models is confirmed by high statistical values for both internal and external validation. nih.gov
| Target Kinase | R² (Correlation Coefficient) | Q² (Cross-validated R²) | Model Reliability |
|---|---|---|---|
| Clk4 | 0.88 | 0.79 | High |
| Dyrk1A | 0.85 | 0.82 | High |
Molecular Dynamics Simulations for Conformational Sampling and Stability
Molecular dynamics (MD) simulations are a powerful computational method used to simulate the physical movements of atoms and molecules over time. bnl.gov By solving Newton's equations of motion, MD simulations provide detailed information on the conformational flexibility of a molecule and the stability of its interactions with a biological target, such as a protein receptor. nih.govresearchgate.net These simulations are crucial for understanding how a ligand binds to its target and the stability of the resulting complex. nih.gov
For quinazoline derivatives, MD simulations have been employed to assess their orientation and interaction modes with cancer-related targets like the Epidermal Growth Factor Receptor (EGFR). nih.gov Such simulations can confirm the stability of binding poses predicted by molecular docking and reveal dynamic changes in the protein-ligand complex, offering a more complete picture of the molecular recognition process. researchgate.netnih.gov The simulations are typically run under specific conditions (ensembles) that mimic a biological environment.
| Ensemble | Constant Parameters | Description |
|---|---|---|
| NVE | Number of particles (N), Volume (V), Energy (E) | Microcanonical ensemble; represents an isolated system with no heat exchange. |
| NVT | Number of particles (N), Volume (V), Temperature (T) | Canonical ensemble; system is in thermal contact with a heat bath at constant temperature. |
| NPT | Number of particles (N), Pressure (P), Temperature (T) | Isothermal-isobaric ensemble; simulates conditions of constant temperature and pressure, closely mimicking laboratory experiments. |
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystalline Structures
While a specific Hirshfeld surface analysis for this compound has not been reported in the reviewed literature, this method is broadly applied to heterocyclic organic compounds to understand their solid-state architecture. researchgate.netnih.gov Such an analysis would quantify the various non-covalent interactions, such as hydrogen bonds and van der Waals forces, involving the quinazoline core, the amine group, and the tert-butyl substituent. nih.gov The contributions of different atom pairs (e.g., H···H, C···H, N···H) to the crystal stability are key outputs of this analysis.
| Interaction Type | Typical Contribution (%) | Significance |
|---|---|---|
| H···H | 45 - 80% | Represents the largest contribution, primarily from van der Waals forces. nih.govresearchgate.net |
| C···H / H···C | 5 - 26% | Indicates C-H···π or other weak hydrogen bonding interactions. nih.govresearchgate.net |
| O···H / H···O | ~15% | Quantifies conventional hydrogen bonding when oxygen is present. nih.gov |
| N···H / H···N | Variable | Highlights hydrogen bonds involving nitrogen atoms, crucial for many biological interactions. |
In Silico Target Prediction Methodologies
In silico target prediction refers to computational methods used to identify the most likely biological targets of a small molecule. nih.govmdpi.com These approaches are vital for elucidating a compound's mechanism of action, predicting potential off-target effects, or finding new uses for existing drugs (drug repurposing). nih.gov Methodologies are often based on the principle of chemical similarity, where the targets of a query molecule are inferred from the known targets of structurally similar compounds. nih.govbiorxiv.org Machine learning models are also increasingly used to predict compound-target associations. nih.gov
For the quinazoline-4-amine class, computational approaches have successfully identified specific protein kinases as potential targets. nih.gov For example, 6-arylquinazolin-4-amines were identified as potent inhibitors of the kinases Clk4 and Dyrk1A, which are involved in gene splicing and are targets for diseases. nih.gov A systematic in silico prediction for this compound would involve screening its structure against databases of known ligands and their targets to generate a ranked list of plausible interacting proteins. The accuracy of these predictions can be statistically evaluated. nih.govnih.gov
| Prediction Rank | Accuracy (Correct Target Found) |
|---|---|
| Top 1 Guess | 50.9% |
| Within Top 3 Guesses | 74.8% |
Computational Studies on Reaction Mechanisms and Transition States
Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools to investigate the mechanisms of chemical reactions. researchgate.netrsc.org These studies can map out the entire energy profile of a reaction, including the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net By calculating the activation energies for different potential pathways, researchers can predict the most likely mechanism and explain experimental outcomes, such as product regioselectivity. researchgate.netrsc.org
While a mechanistic study for the specific synthesis of this compound was not found, detailed computational analyses have been performed on the synthesis of related quinazoline derivatives. For instance, the cyclocondensation reaction to form a quinazoline ring was explored using DFT calculations at the B3LYP/6-311++G(d,p) level. researchgate.net This study analyzed two different reaction pathways, identified the key transition states for C-N bond formation and dehydration, and calculated the activation energies, finding good agreement with experimental results. researchgate.net Such studies are crucial for optimizing reaction conditions and understanding the fundamental steps of quinazoline synthesis.
| Computational Detail | Description |
|---|---|
| Methodology | Density Functional Theory (DFT) |
| Functional/Basis Set | B3LYP/6-311++G(d,p) |
| Key Analyses | Transition state search, activation energy calculation, reaction pathway mapping. |
| Primary Finding | Predicted the most favorable reaction pathway and product formation in agreement with experimental evidence. |
Application Oriented Research of N Tert Butylquinazolin 4 Amine Derivatives
Design and Development of Chemical Probes for Biological Systems
Derivatives of the quinazolin-4-amine (B77745) scaffold have been developed as potent and selective inhibitors for specific biological targets. These compounds can function as chemical probes, which are small molecules used to study and manipulate biological systems, such as enzymes and cellular pathways. The research in this area has largely concentrated on the rational design of enzyme inhibitors and detailed structure-activity relationship studies to optimize their engagement with the intended targets.
Rational Design of Enzyme Inhibitors and Modulators
The rational design of inhibitors based on the quinazolin-4-amine framework has led to the discovery of potent molecules targeting various enzymes, including protein kinases and bacterial DNA gyrase. This approach leverages structural information about the target enzyme to guide the synthesis of compounds with improved affinity and selectivity.
The 6-arylquinazolin-4-amine scaffold has been identified as a novel core for inhibitors of Cdc2-like kinase 4 (Clk4) and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). nih.govacs.orgnih.gov These kinases are involved in the regulation of pre-mRNA splicing, and their abnormal activity is linked to various diseases. The design strategy focuses on creating ATP-competitive inhibitors that occupy the ATP-binding pocket of the kinases. nih.gov Molecular modeling suggests that the quinazoline (B50416) core binds to the kinase hinge region, a critical interaction for potent inhibition. nih.gov By systematically modifying substituents on the 6-arylquinazolin-4-amine core, researchers have developed compounds with nanomolar potency against Clk4 and Dyrk1A. nih.govacs.orgnih.gov One potent analog, referred to as analogue 4 in a key study, was found to be remarkably selective for Clk1, Clk4, and Dyrk1A when profiled against a large panel of over 400 kinases. nih.gov
The bacterial DNA gyrase B subunit (GyrB) is an essential enzyme for bacterial survival and a promising target for new antibiotics. nih.govtandfonline.comnih.gov Researchers have explored derivatives of a 4-oxoquinazolin moiety as part of a larger N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamide structure to inhibit the ATPase domain of GyrB. nih.govtandfonline.comnih.gov The initial discovery was guided by computer-aided strategies, which identified a hit compound (f1) containing the 4-oxoquinazolin fragment with an IC₅₀ value of 1.21 µM against S. aureus GyrB. nih.govnih.gov This discovery confirmed that the quinazolinone moiety is a viable scaffold for developing novel GyrB-targeted antibacterial agents. nih.govtandfonline.comnih.gov Subsequent structural modifications led to the identification of even more potent inhibitors. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies for Target Engagement
Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For quinazolin-4-amine derivatives, SAR studies have provided detailed insights into how specific structural modifications influence their interaction with target enzymes.
For Clk4 and Dyrk1A inhibitors , a library of substituted 6-arylquinazolin-4-amines was synthesized to explore the SAR. nih.gov These studies revealed that substitutions at various positions on the quinazoline core and the 6-aryl ring significantly impact inhibitory activity. This systematic approach led to the identification of compounds with IC₅₀ values below 100 nM against Clk4. nih.gov
For DNA Gyrase B inhibitors , preliminary SAR studies on N-quinazolinone derivatives highlighted the importance of the substituent at the amide's nitrogen position for GyrB inhibition. nih.gov Further analysis showed that the type and position of substituents on the 4-oxoquinazolin fragment were critical. For instance, introducing electron-donating groups at the 6 or 8-positions (like a methoxy group) or electron-withdrawing groups at the 7-position (like a chlorine atom) was favorable for GyrB inhibition. nih.gov Modifications to the alkyl substituent at the 2-position of the quinazolinone also produced a range of inhibitory potencies. nih.gov
| Compound | Modification Details | IC₅₀ (µM) |
|---|---|---|
| f1 | Initial Hit Compound | 1.21 |
| f4 | 6-MeO substituent | 0.31 |
| f14 | Modified 2-alkyl substituent | 0.28 |
| f6 | 6-CF₃ substituent | 0.81 |
| f8 | 7-MeO substituent | 7.90 |
| f10 | 8-Cl substituent | 9.70 |
| f12 | 8-MeO substituent | 0.88 |
Mechanistic Elucidation of Compound-Target Interactions (Computational Focus)
Computational methods are integral to understanding how these inhibitors interact with their target enzymes at a molecular level.
In the study of Clk4 and Dyrk1A inhibitors , ligand-based pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models were developed for the 6-arylquinazolin-4-amine series. acs.orgnih.gov These models provided reliable predictions of inhibitory activity. acs.org Molecular docking studies were used to predict the binding mode of these inhibitors within the ATP-binding domain of Clk4. nih.govacs.org The docking results were consistent with SAR data and showed the quinazoline core interacting with the kinase hinge region, while various substituents formed interactions with other residues in the binding pocket. nih.govacs.org These computational insights are valuable for the future design and optimization of potent and selective inhibitors. acs.orgnih.gov
For DNA Gyrase B inhibitors , a computer-aided discovery approach was employed, starting with a search of compound databases using an essential fragment for GyrB inhibition as a substructure. nih.gov This led to the identification of the initial hit compound containing the 4-oxoquinazolin moiety. nih.gov Molecular docking of newly synthesized quinazolin-4(3H)one derivatives into the active site of E. coli DNA gyrase B (PDB code: 1AJ6) has also been used to explain the binding modes and varying potencies of these compounds. mdpi.com These studies revealed key arene-cation interactions between the quinazolinone moiety and amino acid residues like Ile78, as well as hydrogen bonding with residues such as Gly77 and Asp73. mdpi.com
Exploration of Catalytic Applications
Based on a comprehensive review of available scientific literature, there is no significant research published regarding the exploration of N-tert-butylquinazolin-4-amine or its direct derivatives for catalytic applications. The primary focus of research on this chemical scaffold has been its utility in medicinal chemistry and drug design, particularly as enzyme inhibitors.
Quinazoline Derivatives in Heterogeneous Catalysis
There is a significant body of research on the use of various heterocyclic compounds as catalysts or catalyst supports in heterogeneous catalysis. These applications often leverage the stability and coordination properties of such molecules. However, a thorough search of academic databases and chemical literature did not yield any specific studies detailing the application of this compound or its derivatives in heterogeneous catalysis. The influence of the tert-butyl group on the catalytic activity, stability, or recyclability of a quinazoline-based heterogeneous catalyst has not been documented.
Organocatalytic Roles of Amine-Functionalized Scaffolds
Amine-functionalized molecules are a cornerstone of organocatalysis, participating in a wide array of chemical transformations. The quinazoline framework, with its amine functionalities, presents a potential scaffold for the design of novel organocatalysts. Despite this potential, there is no specific research available that investigates this compound as an organocatalyst. Studies exploring its efficacy in asymmetric synthesis, condensation reactions, or other organocatalytic processes are currently absent from the scientific literature.
Coordination Chemistry and Ligand Design for Metal Complexation
The nitrogen atoms within the quinazoline ring system are known to coordinate with metal ions, making quinazoline derivatives attractive ligands in coordination chemistry. The electronic and steric properties of substituents can significantly influence the coordination behavior and the properties of the resulting metal complexes.
Synthesis of Metal-Quinazoline Complexes
While the synthesis of metal complexes with various quinazoline derivatives has been reported, there are no specific publications detailing the synthesis of metal complexes using this compound as a ligand. The protocols for reacting this specific ligand with metal precursors, and the resulting coordination compounds, have not been described.
Characterization of Metal-Ligand Coordination Behavior
Due to the absence of synthesized metal complexes involving this compound, there is consequently no data on its coordination behavior. Spectroscopic and crystallographic data, which are essential for characterizing the geometry, stability, and electronic properties of metal-ligand complexes, are not available for this specific compound.
Future Directions and Emerging Research Avenues
Innovation in Green and Sustainable Synthetic Methodologies
Traditional methods for synthesizing quinazoline (B50416) derivatives often rely on multi-step processes that can involve harsh conditions and generate significant chemical waste. mdpi.com The future of synthesizing N-tert-butylquinazolin-4-amine and its analogs lies in the adoption of green and sustainable chemistry principles.
Recent advancements have demonstrated the potential for more environmentally friendly routes. These include:
Photocatalysis: Visible light-driven photocatalysis, using systems like curcumin-sensitized titanium dioxide, offers a sustainable method for quinazoline synthesis. mdpi.com This approach provides high product yields under mild conditions and allows for catalyst reusability, minimizing waste. mdpi.com
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of quinazolinone derivatives, often without the need for solvents or catalysts. frontiersin.orgujpronline.com This technique can significantly reduce reaction times and energy consumption compared to conventional heating methods. frontiersin.orgnih.gov
Aqueous Media and Metal-Free Catalysis: Performing reactions in water is a key aspect of green chemistry. frontiersin.org The development of water-assisted methods, potentially combined with metal-free catalysts like salicylic (B10762653) acid derivatives, presents an economical and sustainable pathway for producing quinazolines. nih.govnih.gov Transitioning away from heavy metal catalysts, which can be toxic and difficult to remove from the final product, is a critical goal. nih.govmdpi.com
One-Pot, Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple reactants are combined in a single step to form a complex product, reducing the need for intermediate purification steps and solvent usage. openmedicinalchemistryjournal.comasianpubs.org Designing an MCR for this compound would streamline its production significantly.
Future research will likely focus on optimizing these green methodologies for the specific, high-yield synthesis of this compound, making its production more efficient and environmentally benign.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling the rapid de novo design of molecules with desired properties. d-nb.info For this compound, these computational tools can accelerate the discovery of new derivatives with enhanced biological activity or specific material properties.
Key areas for integration include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: 2D and 3D-QSAR models can be developed to predict the biological activity of novel quinazoline derivatives based on their chemical structures. acs.orgnih.gov By analyzing a dataset of known quinazoline compounds, these models can identify the key structural features—such as the placement of the tert-butyl group—that contribute to a specific activity, guiding the rational design of more potent analogs. acs.orgnih.gov
Generative and Reinforcement Learning: Generative models can explore the vast chemical space to propose entirely new molecules based on the quinazoline scaffold. d-nb.infoarxiv.org When combined with reinforcement learning, these models can be trained to optimize for specific endpoints, such as high binding affinity to a biological target or desired photophysical properties, while also considering constraints like synthetic accessibility and drug-likeness. d-nb.infoarxiv.org
ADMET Prediction: AI-driven tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed compounds. acs.org This allows researchers to filter out candidates with unfavorable profiles early in the design process, saving time and resources. acs.orgnih.gov
By leveraging AI and ML, researchers can move beyond serendipitous discovery and toward a more targeted and efficient design of this compound derivatives for specific applications. mdpi.com
Exploration of Novel Bioorthogonal Derivatization Strategies
Bioorthogonal chemistry involves chemical reactions that can occur within a living system without interfering with native biochemical processes. wikipedia.orgnih.gov Developing a bioorthogonal version of this compound would enable its use as a chemical probe to study biological systems in real-time.
Future research could explore several strategies for derivatization:
Click Chemistry: The introduction of a "click-ready" functional group, such as an azide (B81097) or a terminal alkyne, onto the quinazoline ring would allow for its facile and specific ligation to a probe molecule using copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). nih.govnobelprize.org
Isonitrile-Based Reactions: The isonitrile group is a valuable functional handle for bioorthogonal chemistry. researchgate.netacs.org An isonitrile derivative of this compound could participate in rapid ligation reactions with partners like chlorooximes or tetrazines inside a cell. researchgate.netacs.org
Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: This exceptionally fast reaction between a tetrazine and a strained alkene (like trans-cyclooctene) is a powerful tool for bioorthogonal labeling. wikipedia.orgnobelprize.orgnih.gov A derivative of this compound could be synthesized containing either the tetrazine or the strained alkene moiety, allowing it to be specifically tagged within a biological context. wikipedia.orgnobelprize.org
The goal would be to create a version of the molecule that retains its core properties while being equipped with a chemical handle for specific, non-disruptive labeling, opening up new avenues for its use in chemical biology and diagnostics. core.ac.uk
Development of Advanced Functional Materials Based on Quinazoline Scaffolds
The quinazoline core is not only important in biology but also shows promise as a building block for advanced functional materials. chim.itfrontiersin.org The unique electronic and photophysical properties of the quinazoline scaffold can be tuned through chemical modification, making derivatives like this compound interesting candidates for materials science. frontiersin.orgrsc.org
Emerging research avenues include:
Luminescent Materials and Bioimaging: Certain quinazolinone derivatives exhibit fluorescence, making them suitable for use as fluorescent probes and in bioimaging applications. rsc.org Research could focus on synthesizing derivatives of this compound that possess enhanced luminescence, potentially for use in organic light-emitting diodes (OLEDs) or as fluorescent labels for cellular imaging. frontiersin.orgrsc.org
Photochromic Materials: The quinazoline scaffold has been exploited to create photochromic compounds that change their properties in response to light. frontiersin.org This could be applied to develop light-sensitive switches or sensors based on the this compound structure.
Future work in this area will involve the synthesis and characterization of polymers and other materials incorporating the this compound unit to explore and optimize their electronic, optical, and functional properties for a range of technological applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-tert-butylquinazolin-4-amine, and how can reaction hazards be mitigated during scale-up?
- Methodological Answer : The synthesis of quinazoline derivatives often involves cyclization reactions, alkylation, or nucleophilic substitution. For This compound, tert-butyl group introduction typically employs tert-butyl halides or pivaloyl chloride under basic conditions. Hazard analysis is critical: evaluate risks associated with reagents (e.g., sodium pivalate, dichloromethane) using guidelines from Prudent Practices in the Laboratory (Chapter 4). Ensure proper ventilation and PPE when handling intermediates with mutagenic potential (e.g., anomeric amides) . Scale-up requires monitoring exothermic reactions and optimizing solvent systems (e.g., acetonitrile/diethyl ether) to minimize decomposition .
Q. How can researchers characterize This compound and confirm its structural purity?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy : Compare chemical shifts (e.g., tert-butyl protons at ~1.3 ppm) with reference data from crystallography studies (e.g., similar quinazoline derivatives in ).
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ peak) and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients.
- X-ray crystallography : Resolve structural ambiguities by co-crystallizing with stabilizing agents (e.g., trifluoromethyl groups enhance crystal packing) .
Advanced Research Questions
Q. How do steric effects of the tert-butyl group influence This compound's biological activity, and how can this be experimentally validated?
- Methodological Answer : The tert-butyl group enhances metabolic stability and target binding via hydrophobic interactions. To validate:
- Molecular docking : Compare binding affinities of tert-butyl-substituted vs. unsubstituted analogs to enzymes (e.g., cholinesterase) using software like AutoDock Vina.
- Enzyme inhibition assays : Measure IC50 values in vitro (e.g., acetylcholinesterase inhibition via Ellman’s assay).
- Cellular uptake studies : Use fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization and correlate with steric hindrance effects .
Q. What strategies resolve contradictions between computational predictions and experimental data for This compound's reactivity?
- Methodological Answer :
- Re-evaluate computational parameters : Adjust solvation models (e.g., COSMO-RS) or basis sets (e.g., B3LYP/6-311+G(d,p)) to better approximate experimental conditions.
- Kinetic studies : Perform time-resolved NMR or stopped-flow spectroscopy to compare predicted vs. observed reaction rates (e.g., oxidation of the quinazoline ring).
- Isotopic labeling : Use 13C/15N-labeled compounds to trace reaction pathways (e.g., tert-butyl group stability under acidic conditions) .
Q. How can researchers analyze decomposition products of This compound under varying storage conditions?
- Methodological Answer :
- Accelerated stability testing : Store samples at 40°C/75% RH for 4 weeks and analyze via LC-MS/MS.
- Thermogravimetric analysis (TGA) : Identify thermal decomposition thresholds (e.g., DSC data in shows decomposition above 150°C).
- Hazardous byproduct identification : Use GC-MS to detect volatile degradation products (e.g., pivalic acid derivatives) and implement waste segregation protocols .
Specialized Methodological Questions
Q. What crystallographic parameters are critical for resolving This compound's 3D structure, and how can data collection be optimized?
- Methodological Answer :
- Crystal growth : Use slow evaporation in polar aprotic solvents (e.g., DMF/ethanol mixtures).
- Data collection : Employ synchrotron radiation (λ = 0.71073 Å, MoKα) at 150 K to enhance resolution.
- Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Key parameters include unit cell dimensions (e.g., a=19.2951 Å, β=119.2°) and R-factor convergence (<0.05) .
Q. How can This compound be functionalized to create probes for studying enzyme dynamics?
- Methodological Answer :
- Click chemistry : Introduce alkyne handles via Sonogashira coupling for CuAAC-based bioconjugation.
- Fluorescent tagging : Attach dansyl chloride or Cy5 derivatives to the quinazoline core for FRET-based enzyme assays.
- Photoaffinity labeling : Incorporate diazirine groups to capture transient enzyme-ligand interactions .
Safety and Compliance
Q. What are the best practices for handling and disposing of This compound intermediates with mutagenic potential?
- Methodological Answer :
- Containment : Use fume hoods with HEPA filters and negative pressure systems.
- Waste management : Segregate mutagenic waste (e.g., Ames-positive intermediates) in labeled containers and partner with certified disposal firms.
- Emergency protocols : Train staff on first-aid measures (e.g., eye irrigation with saline for accidental exposure) and maintain SDS documentation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
